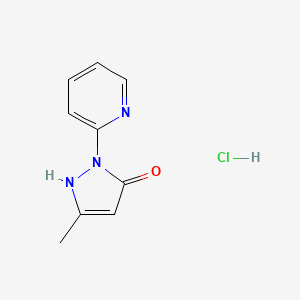
((4-(trifluoromethoxy)phenyl)amino)-N-(4-(2,6,6-trimethyl-4-oxo(5,6,7-trihydroindolyl))phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((4-(trifluoromethoxy)phenyl)amino)-N-(4-(2,6,6-trimethyl-4-oxo(5,6,7-trihydroindolyl))phenyl)formamide is a useful research compound. Its molecular formula is C25H24F3N3O3 and its molecular weight is 471.48. The purity is usually 95%.
BenchChem offers high-quality ((4-(trifluoromethoxy)phenyl)amino)-N-(4-(2,6,6-trimethyl-4-oxo(5,6,7-trihydroindolyl))phenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((4-(trifluoromethoxy)phenyl)amino)-N-(4-(2,6,6-trimethyl-4-oxo(5,6,7-trihydroindolyl))phenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chain-growth Polycondensation and Block Copolymer Synthesis
- A study detailed the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity through chain-growth polycondensation. This method also facilitated the creation of a block copolymer containing well-defined aramide, demonstrating the utility of specific functional groups in polymer science for creating materials with precise structural properties (Yokozawa et al., 2002).
Synthesis of Pyranosyl Amidoximes
- Research into the addition of amines to pyranosyl nitrile oxides to afford pyranosyl N-alkyl/aryl-formamide oximes showcases the versatility of nitrile oxides and amines in synthesizing novel organic compounds, potentially offering insights into the reactivity of similar functional groups in the compound of interest (Baker et al., 2004).
Coordination and Reactivity of Phenyl Isocyanides
- A study on the synthesis of 2-(trimethylsiloxymethyl)phenyl isocyanide and its reactions highlights the functional versatility of phenyl isocyanides in coordination chemistry and their potential applications in synthesizing novel organometallic compounds (Facchin et al., 2002).
Synthesis and Characterization of Aromatic Polyamides
- Aromatic polyamides synthesized from semifluorinated aromatic diamines demonstrate the application of fluorinated compounds in creating organo-soluble, thermally stable polyamides with potential applications in materials science (Bera et al., 2012).
Formyloxyacetoxyphenylmethane as an N-Formylating Reagent
- The use of formyloxyacetoxyphenylmethane as a stable, water-tolerant N-formylating reagent for amines highlights a methodology for introducing formyl groups into organic molecules, which could be relevant for modifying or synthesizing compounds with similar functional requirements (Chapman et al., 2017).
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]-3-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O3/c1-15-12-20-21(13-24(2,3)14-22(20)32)31(15)18-8-4-16(5-9-18)29-23(33)30-17-6-10-19(11-7-17)34-25(26,27)28/h4-12H,13-14H2,1-3H3,(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPWQESQDLYORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B2857715.png)
![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)
![2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid](/img/structure/B2857717.png)
methanamine](/img/structure/B2857718.png)


![6-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857722.png)




![9-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

